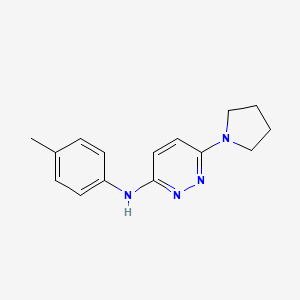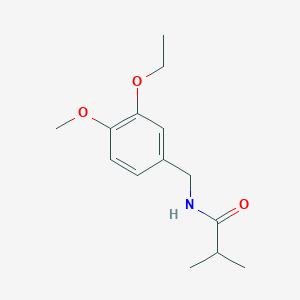
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine, also known as MP-3PA, is a novel chemical compound that has gained significant attention in recent years due to its potential use in scientific research. The compound is a pyridazinamine derivative that has been shown to have promising applications in various fields, including pharmacology, neuroscience, and biochemistry. In
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pharmacology, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In biochemistry, this compound has been found to inhibit the activity of certain enzymes, which can be useful in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine in lab experiments is its well-established synthesis method, which allows for easy replication of the compound. Additionally, this compound has been shown to have potent inhibitory effects on the proliferation of cancer cells, making it a useful tool in cancer research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine. One potential direction is to further investigate the mechanism of action of this compound in order to fully understand its effects on cells and organisms. Another potential direction is to explore the potential use of this compound as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery.
Méthodes De Synthèse
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine can be synthesized through a multi-step process that involves the reaction of 4-methylphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate to form 4-methylphenylhydrazine dihydrochloride. The dihydrochloride is then reacted with 2-cyanopyridine to form this compound. The synthesis method of this compound has been well-established and can be easily replicated in a laboratory setting.
Applications De Recherche Scientifique
N-(4-methylphenyl)-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have promising applications in various fields of scientific research. In pharmacology, this compound has been found to have potent inhibitory effects on the proliferation of cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases. In biochemistry, this compound has been found to have inhibitory effects on the activity of certain enzymes, which can be useful in drug discovery.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-4-6-13(7-5-12)16-14-8-9-15(18-17-14)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDRCMFUTPTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloropyridin-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5346590.png)
![N-ethyl-N-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5346592.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride](/img/structure/B5346646.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)